molecular formula C29H32F4N6O3 B12429459 KRAS G12C inhibitor 27

KRAS G12C inhibitor 27

Cat. No.: B12429459
M. Wt: 588.6 g/mol
InChI Key: QHAKQJHNFQRVOF-ZYLNGJIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS G12C inhibitor 27 is a small molecule compound designed to target the KRAS G12C mutation, a common mutation found in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at position 12 of the KRAS protein, leading to uncontrolled cell growth and cancer progression. KRAS G12C inhibitors, including this compound, aim to selectively bind to the mutant KRAS protein, thereby inhibiting its activity and halting cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 27 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe final product is obtained through a series of purification steps to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 27 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine, prolinol derivatives.

Major Products Formed

The major products formed from these reactions include various intermediates with functional groups such as amines, sulfoxides, and substituted pyrimidines, which are further processed to obtain the final this compound .

Scientific Research Applications

KRAS G12C inhibitor 27 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS G12C inhibitor 27 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive state, preventing it from transmitting growth signals to downstream pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

KRAS G12C inhibitor 27 can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation, making it a valuable tool in both research and therapeutic applications. Its distinct chemical structure and reactivity profile also contribute to its effectiveness and potential for overcoming resistance mechanisms observed with other KRAS G12C inhibitors .

Properties

Molecular Formula

C29H32F4N6O3

Molecular Weight

588.6 g/mol

IUPAC Name

2-[(2S)-1-(2-fluoroprop-2-enoyl)-4-[(7R)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-[2-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile

InChI

InChI=1S/C29H32F4N6O3/c1-18(30)27(40)39-13-12-38(15-19(39)9-10-34)26-22-17-41-25(21-7-3-4-8-23(21)29(31,32)33)14-24(22)35-28(36-26)42-16-20-6-5-11-37(20)2/h3-4,7-8,19-20,25H,1,5-6,9,11-17H2,2H3/t19-,20-,25+/m0/s1

InChI Key

QHAKQJHNFQRVOF-ZYLNGJIFSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CO[C@H](C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN([C@H](C5)CC#N)C(=O)C(=C)F

Canonical SMILES

CN1CCCC1COC2=NC3=C(COC(C3)C4=CC=CC=C4C(F)(F)F)C(=N2)N5CCN(C(C5)CC#N)C(=O)C(=C)F

Origin of Product

United States

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